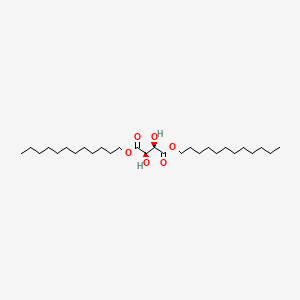
Dilauryl tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dilauryl tartrate is an ester compound derived from tartaric acid and lauryl alcohol. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound has the molecular formula C28H54O6 and is characterized by its ability to form stable emulsions and enhance the solubility of other compounds.
准备方法
Synthetic Routes and Reaction Conditions
Dilauryl tartrate can be synthesized through the esterification of tartaric acid with lauryl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, tartaric acid and lauryl alcohol, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
Dilauryl tartrate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of tartaric acid and lauryl alcohol.
Oxidation: Under oxidative conditions, this compound can be oxidized to produce corresponding carboxylic acids.
Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Tartaric acid and lauryl alcohol.
Oxidation: Carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dilauryl tartrate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a stabilizing agent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
作用机制
The mechanism of action of dilauryl tartrate is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in enhancing the solubility and stability of various compounds in different formulations. The molecular targets and pathways involved in its action are related to its ability to interact with hydrophobic and hydrophilic molecules, facilitating their dispersion and solubilization.
相似化合物的比较
Similar Compounds
Diethyl tartrate: Another ester of tartaric acid, used as a chiral auxiliary in organic synthesis.
Dimethyl tartrate: Similar ester with different alkyl groups, used in various chemical reactions.
Dibutyl tartrate: Ester with butyl groups, used in similar applications as dilauryl tartrate.
Uniqueness of this compound
This compound is unique due to its long alkyl chains, which provide enhanced surfactant properties compared to shorter-chain esters. This makes it particularly effective in applications requiring strong emulsifying and solubilizing agents.
属性
CAS 编号 |
66584-29-0 |
|---|---|
分子式 |
C28H54O6 |
分子量 |
486.7 g/mol |
IUPAC 名称 |
didodecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C28H54O6/c1-3-5-7-9-11-13-15-17-19-21-23-33-27(31)25(29)26(30)28(32)34-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,29-30H,3-24H2,1-2H3/t25-,26-/m1/s1 |
InChI 键 |
XDQOYCJMMFRBQS-CLJLJLNGSA-N |
手性 SMILES |
CCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


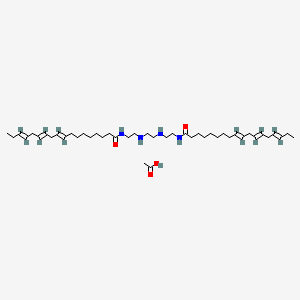
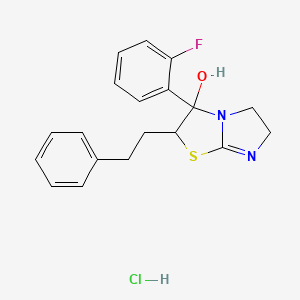
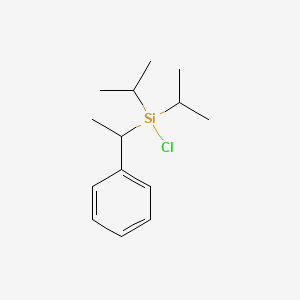
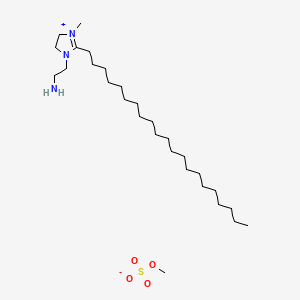
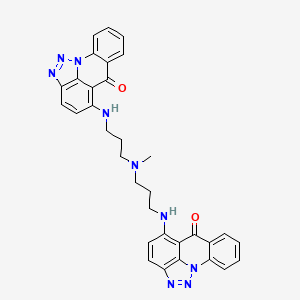
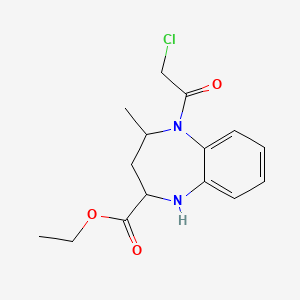
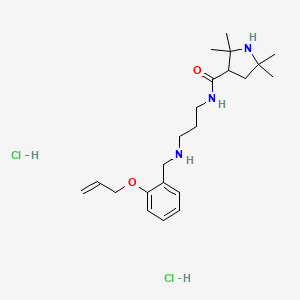
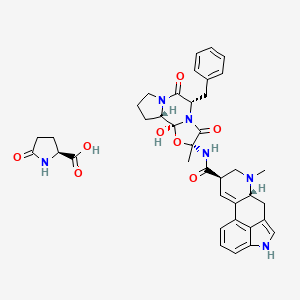
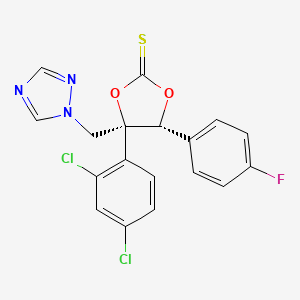
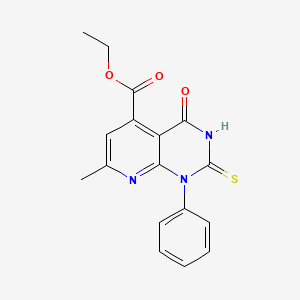

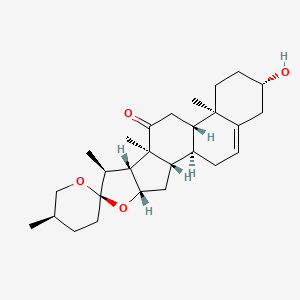

![N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12697039.png)
